N-(3,4-difluorophenyl)-N'-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]ethanediamide
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Overview
Description
N-(3,4-difluorophenyl)-N’-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]ethanediamide is a synthetic organic compound that belongs to the class of ethanediamides This compound is characterized by the presence of difluorophenyl and dimethoxyphenyl groups, which contribute to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-difluorophenyl)-N’-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]ethanediamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-difluoroaniline and 3,4-dimethoxybenzaldehyde.
Condensation Reaction: The first step involves the condensation of 3,4-difluoroaniline with 3,4-dimethoxybenzaldehyde in the presence of a suitable catalyst, such as acetic acid, to form an imine intermediate.
Reduction: The imine intermediate is then reduced using a reducing agent like sodium borohydride to yield the corresponding amine.
Amidation: The final step involves the amidation of the amine with ethylenediamine under appropriate reaction conditions, such as elevated temperature and the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of N-(3,4-difluorophenyl)-N’-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]ethanediamide may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-difluorophenyl)-N’-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce new functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce nitro or halogen groups.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and materials.
Biology: It may serve as a probe or ligand in biochemical studies to investigate protein-ligand interactions.
Medicine: The compound could be explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: It may find applications in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(3,4-difluorophenyl)-N’-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]ethanediamide depends on its specific application. For example, in medicinal chemistry, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.
Comparison with Similar Compounds
Similar Compounds
N-(3,4-difluorophenyl)-N’-[2-(3,4-dimethoxyphenyl)ethyl]ethanediamide: Lacks the hydroxyl group, which may affect its reactivity and biological activity.
N-(3,4-difluorophenyl)-N’-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]propanediamide: Contains an additional carbon in the diamide chain, which may influence its chemical properties.
Uniqueness
N-(3,4-difluorophenyl)-N’-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]ethanediamide is unique due to the presence of both difluorophenyl and dimethoxyphenyl groups, as well as the hydroxyl group in the ethanediamide chain. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
N'-(3,4-difluorophenyl)-N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F2N2O5/c1-26-15-6-3-10(7-16(15)27-2)14(23)9-21-17(24)18(25)22-11-4-5-12(19)13(20)8-11/h3-8,14,23H,9H2,1-2H3,(H,21,24)(H,22,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXAFYBVJBRAWED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(CNC(=O)C(=O)NC2=CC(=C(C=C2)F)F)O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F2N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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